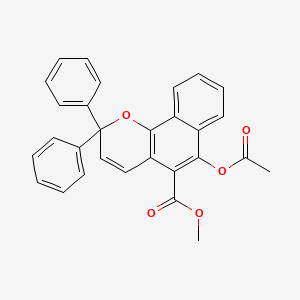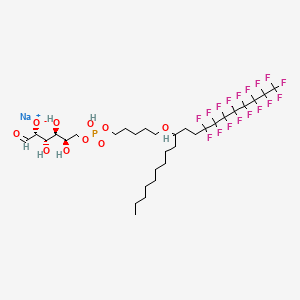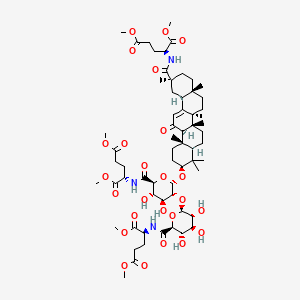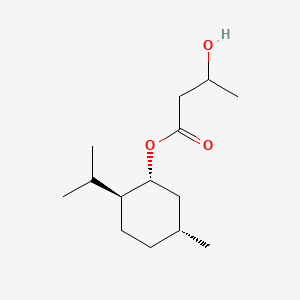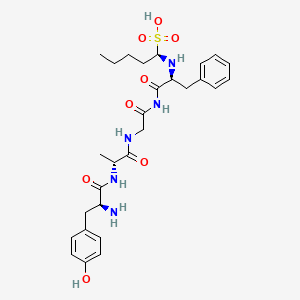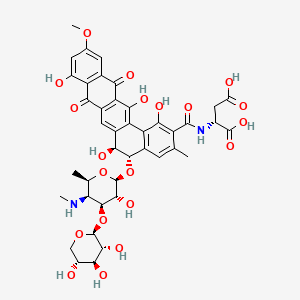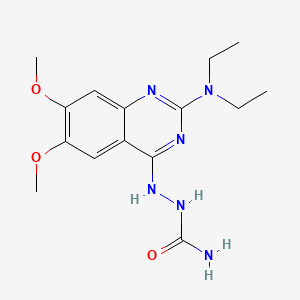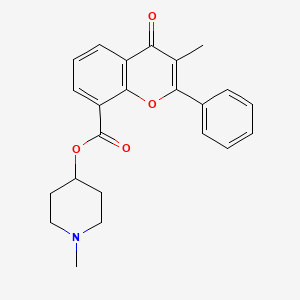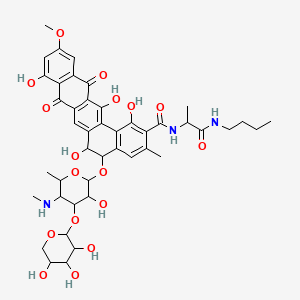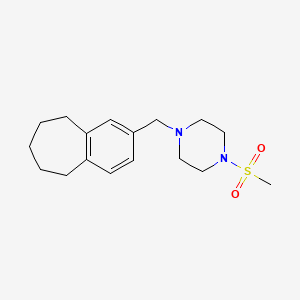
Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a methylsulfonyl group and a tetrahydrobenzocycloheptene moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with a suitable piperazine derivative.
Introduction of the Methylsulfonyl Group: Using reagents like methylsulfonyl chloride under basic conditions.
Attachment of the Tetrahydrobenzocycloheptene Moiety: Through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the piperazine ring or the benzocycloheptene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain pathogens or be used as a tool in biochemical studies.
Medicine
In medicine, derivatives of piperazine are often explored for their potential therapeutic effects, including as antiparasitic agents or central nervous system modulators.
Industry
Industrially, the compound could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if used as an anthelmintic, it might disrupt neurotransmission in parasites. Molecular targets could include ion channels, enzymes, or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
Methylsulfonyl Derivatives: Compounds with similar sulfonyl groups, which might exhibit comparable chemical reactivity.
Tetrahydrobenzocycloheptene Derivatives: Compounds with similar ring structures, potentially sharing biological activities.
Uniqueness
The uniqueness of Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- lies in its specific combination of functional groups, which could confer distinct chemical and biological properties not found in other compounds.
Propiedades
Número CAS |
55037-96-2 |
|---|---|
Fórmula molecular |
C17H26N2O2S |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-methylsulfonyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H26N2O2S/c1-22(20,21)19-11-9-18(10-12-19)14-15-7-8-16-5-3-2-4-6-17(16)13-15/h7-8,13H,2-6,9-12,14H2,1H3 |
Clave InChI |
SRSZRSAICCNXJU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(CCCCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


